1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate
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Overview
Description
1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate is a complex organic compound that features a carbazole moiety linked to a piperidine ring through a propan-2-yl acetate linkage
Preparation Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Carbazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Propan-2-yl Acetate Linkage: This step involves esterification reactions, where the acetate group is introduced.
Final Assembly and Perchlorate Addition: The final compound is assembled, and perchlorate is added to form the perchlorate salt.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbazole or piperidine moieties, leading to a variety of substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a probe to study biological processes.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds to 1-(9H-carbazol-9-yl)-3-(piperidin-1-yl)propan-2-yl acetate perchlorate include:
- 1-(9H-carbazol-9-yl)-3-(morpholin-1-yl)propan-2-yl acetate
- 1-(9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-yl acetate
These compounds share structural similarities but differ in the heterocyclic ring attached to the propan-2-yl acetate linkage. The uniqueness of this compound lies in its specific piperidine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1-carbazol-9-yl-3-piperidin-1-ylpropan-2-yl) acetate;perchloric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2.ClHO4/c1-17(25)26-18(15-23-13-7-2-8-14-23)16-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24;2-1(3,4)5/h3-6,9-12,18H,2,7-8,13-16H2,1H3;(H,2,3,4,5) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYRLONKYNGVMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1CCCCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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